molecular formula C18H17NO B3171526 5-Methyl-2-(1-naphthylmethoxy)aniline CAS No. 946682-84-4

5-Methyl-2-(1-naphthylmethoxy)aniline

Cat. No.: B3171526
CAS No.: 946682-84-4
M. Wt: 263.3 g/mol
InChI Key: LDMBMNFXSHSVSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-naphthylmethoxy)aniline can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(1-naphthylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Methyl-2-(1-naphthylmethoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-naphthylmethoxy)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

    2-(1-Naphthylmethoxy)aniline: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.

    5-Methyl-2-(2-naphthylmethoxy)aniline: Similar structure but with the naphthyl group at a different position, leading to variations in chemical behavior.

Uniqueness: 5-Methyl-2-(1-naphthylmethoxy)aniline is unique due to the presence of both a methyl group and a naphthylmethoxy group, which confer distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

5-methyl-2-(naphthalen-1-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-9-10-18(17(19)11-13)20-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMBMNFXSHSVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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